molecular formula C23H22FN5O3 B14934269 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14934269
M. Wt: 435.5 g/mol
InChI Key: SDVVNOKDLFIIRX-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine core substituted with a 4-fluoro-1H-indazol-3-yl group at the 1-position and a 2-(5-methoxy-1H-indol-3-yl)ethyl carboxamide at the 3-position. The indazole and indole moieties are pharmacologically significant aromatic heterocycles, often found in kinase inhibitors due to their ability to engage in π-π stacking and hydrogen bonding with target proteins . The 4-fluoro substitution on the indazole enhances metabolic stability and electron-withdrawing effects, while the 5-methoxy group on the indole may improve solubility and modulate receptor interactions .

Properties

Molecular Formula

C23H22FN5O3

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H22FN5O3/c1-32-15-5-6-18-16(10-15)13(11-26-18)7-8-25-23(31)14-9-20(30)29(12-14)22-21-17(24)3-2-4-19(21)27-28-22/h2-6,10-11,14,26H,7-9,12H2,1H3,(H,25,31)(H,27,28)

InChI Key

SDVVNOKDLFIIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the indazole and indole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and hypothesized pharmacological implications compared to analogs from the provided evidence:

Compound Name Core Structure R1 Group R2 Group Key Properties/Implications
Target Compound 5-oxopyrrolidine 4-fluoro-1H-indazol-3-yl 2-(5-methoxy-1H-indol-3-yl)ethyl High lipophilicity, dual aromatic binding (indazole + indole), potential kinase inhibition
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine 4-methoxyphenyl 2-(1H-indol-3-yl)ethyl Increased solubility (methoxy), reduced affinity due to simpler aromatic substitution
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine 4-fluorophenyl 5-isopropyl-1,3,4-thiadiazol-2-yl Thiadiazole may reduce solubility; isopropyl group could enhance metabolic stability
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine 4-(2-fluoroanilinyl-oxethoxy)phenyl 4-methoxybenzyl Bulky R1 group may limit membrane permeability; methoxybenzyl could improve bioavailability

Detailed Analysis of Structural Variations

R1 Group Modifications

  • Target vs. Compound: The target’s 4-fluoroindazole (R1) replaces the 4-methoxyphenyl group in .
  • Target vs. Compound : While both compounds have fluorine, the target’s indazole vs. ’s fluorophenyl may alter steric and electronic interactions. Indazole’s planar structure could enhance binding to flat kinase pockets .

R2 Group Modifications

  • Target vs. Compound: The 5-methoxyindole in the target’s R2 group may offer better solubility and receptor interaction than the non-methoxy indole in .
  • Target vs.

Pharmacological Implications

  • Metabolic Stability : Fluorine in the target’s indazole and methoxy groups in R2 may reduce oxidative metabolism compared to ’s isopropyl-thiadiazolyl group .
  • Solubility : The 5-methoxyindole in the target likely improves aqueous solubility over ’s thiadiazole, which is typically hydrophobic .

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